molecular formula C16H16O3 B5594555 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5594555
M. Wt: 256.30 g/mol
InChI Key: ZPRBNMALSYXIOM-UHFFFAOYSA-N
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Description

Furochromen derivatives, including "2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one," belong to a class of organic compounds characterized by a fused furan and chromen ring structure. These compounds are of interest due to their diverse bioactivities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related furochromen derivatives often involves multicomponent reactions, such as those described by Zhou et al. (2013), who developed an efficient method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving nitrostyrenes, aldehydes, coumarins, and ammonium acetate under mild conditions (Zhou et al., 2013).

Molecular Structure Analysis

The solid-state molecular structure of psolaren derivatives, closely related to furochromen ones, has been characterized using X-ray diffraction, revealing coplanar fused phenyl and hetero-cycle rings (Turbay et al., 2014).

Chemical Reactions and Properties

Ali et al. (2020) discussed the nucleophilic reactivity of a novel furochromen derivative, showcasing its potential for creating new chemical entities through reactions with mono- and di-nitrogen nucleophiles, resulting in a range of novel compounds (Ali et al., 2020).

Physical Properties Analysis

The physical properties, including the crystal packing and molecular interactions of furochromen derivatives, have been detailed through studies like that of Yadav et al. (2015), focusing on photophysical properties and crystal structure elucidation (Yadav et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, have been explored in various studies. For example, Amr et al. (2017) synthesized derivatives of 7H-furo[3,2-g]chromen-7-one, exploring their potential as kinase inhibitors, highlighting the diverse chemical functionalities and biological relevance of these compounds (Amr et al., 2017).

properties

IUPAC Name

2,3-dimethyl-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRBNMALSYXIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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